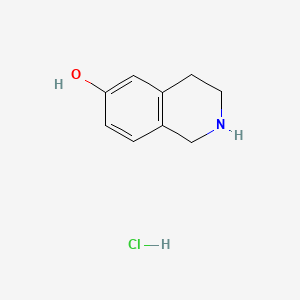

1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride

Übersicht

Beschreibung

1,2,3,4-Tetrahydroisoquinolin-6-ol is a type of isoquinoline alkaloid . Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class within this group .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroisoquinolin-6-ol is complex, and it’s part of the larger group of isoquinoline alkaloids .Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinolin-6-ol are diverse, given its role as a key component in various synthetic compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride and its derivatives have been synthesized and evaluated for various biological activities. A study by Aghekyan et al. (2017) synthesized new propan-2-ol derivatives of the tetrahydroisoquinoline series, showing moderate adrenergic blocking and sympatholytic activities (Aghekyan et al., 2017).

Antiglioma Activity

Another significant application is in the field of cancer research. Mohler et al. (2006) discovered that certain tetrahydroisoquinoline (THI) derivatives selectively blocked the growth of C6 glioma, leaving normal astrocytes relatively unaffected, indicating potential in treating gliomas (Mohler et al., 2006).

Analgesic and Anti-Inflammatory Effects

Rakhmanova et al. (2022) investigated the analgesic and anti-inflammatory activity of specific tetrahydroisoquinoline hydrochloride derivatives, finding significant anti-inflammatory effects (Rakhmanova et al., 2022).

Local Anesthetic Activity and Toxicity Evaluation

The compound has also been explored for its local anesthetic activity. Azamatov et al. (2023) evaluated the local anesthetic activity and acute toxicity of synthesized 1-aryl-tetrahydroisoquinoline alkaloid derivatives, showing promising results as potential anesthetic agents (Azamatov et al., 2023).

Catalytic Asymmetric Synthesis

In the field of synthetic chemistry, tetrahydroisoquinolines are used as chiral scaffolds in asymmetric catalysis. Liu et al. (2015) summarized novel strategies for synthesizing C1-chiral tetrahydroisoquinolines, highlighting their bioactivity and applications in total synthesis of alkaloid natural products (Liu et al., 2015).

Norepinephrine Potentiation

Kihara et al. (1994)

prepared a variety of 1,2,3,4-tetrahydroisoquinolin-4-ols, exploring their ability to potentiate norepinephrine, an important neurotransmitter. This research contributes to understanding the structure-activity relationships of these compounds (Kihara et al., 1994).

Anticancer Agent Synthesis

Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents, examining their cytotoxicity on various breast cancer cell lines. This study highlights the potential of these derivatives in cancer treatment (Redda et al., 2010).

Dynamic Kinetic Resolution

Forró et al. (2016) focused on synthesizing enantiopure tetrahydroisoquinoline-1-carboxylic acids through dynamic kinetic hydrolysis, which are useful in modulating nuclear receptors. This process is vital in producing specific enantiomers for medical applications (Forró et al., 2016).

Acetylcholinesterase Inhibition

Ming (2011) developed tacrine-tetrahydroisoquinoline hybrids as acetylcholinesterase inhibitors, indicating their potential in treating neurological disorders such as Alzheimer's disease (Ming, 2011).

Antimalarial Potential

Hanna et al. (2014) synthesized 1-aryl-tetrahydroisoquinoline analogues and evaluated their in vitro antiplasmodial activity, finding significant potential against malaria (Hanna et al., 2014).

Multicomponent Reactions for Functionalization

Kaur and Kumar (2020) reviewed various multicomponent reactions for the C(1)-functionalization of tetrahydroisoquinolines, essential for producing alkaloids with diverse biological activities (Kaur & Kumar, 2020).

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c11-9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10-11H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZTXWVJZMVLFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40980892 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-6-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride | |

CAS RN |

63905-73-7 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-6-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

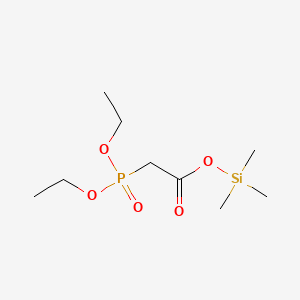

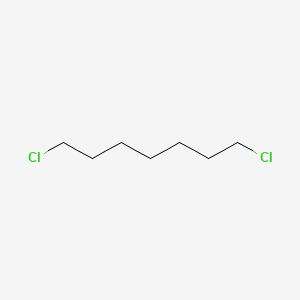

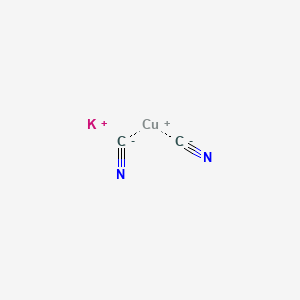

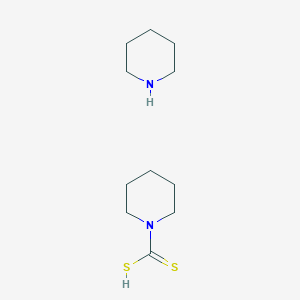

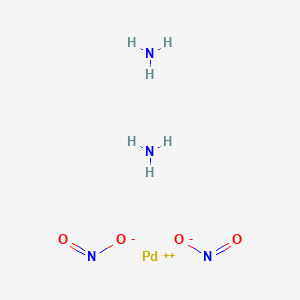

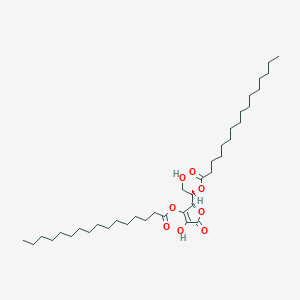

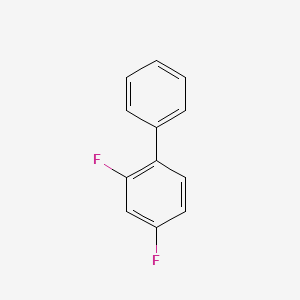

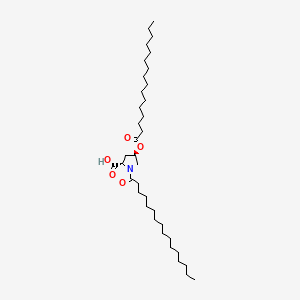

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Trimethoxy-[3-(2-methoxyethoxy)propyl]silane](/img/structure/B1582800.png)